REACTION_SMILES
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[CH2:29]=[CH:30][CH2:31][CH2:32][CH2:33][CH3:34].[CH2:91]([C:92]([CH3:93])=[O:94])[CH3:95].[CH3:1][CH:2]([CH3:3])[CH2:4][CH2:5][CH2:6][CH:7]([CH3:8])[CH:9]1[CH2:10][CH2:11][CH:12]2[CH:13]3[CH2:14][CH:15]=[C:16]4[CH2:17][CH:18]([OH:19])[CH2:20][CH2:21][C:22]4([CH3:23])[CH:24]3[CH2:25][CH2:26][C:27]12[CH3:28].[CH3:35][CH:36]([CH2:37][CH2:38][CH2:39][CH:40]([CH:41]1[C:42]2([CH3:43])[CH:44]([CH:45]3[CH:46]([CH2:47][CH2:48]2)[C:49]2([CH3:50])[C:51](=[CH:52][C:53](=[O:54])[CH2:55][CH2:56]2)[CH2:57][CH2:58]3)[CH2:59][CH2:60]1)[CH3:61])[CH3:62].[CH3:63][CH:64]([CH2:65][CH2:66][CH2:67][CH:68]([CH:69]1[C:70]2([CH3:71])[CH:72]([CH:73]3[CH:74]([CH2:75][CH2:76]2)[C:77]2([CH3:78])[CH:79]([CH2:80][CH2:81][CH2:82][CH2:83]2)[CH2:84][CH2:85]3)[CH2:86][CH2:87]1)[CH3:88])[CH:89]=[O:90]>>[CH3:1][CH:2]([CH3:3])[CH:4]([CH2:5][CH2:6][CH:7]([CH3:8])[CH:9]1[CH2:10][CH2:11][CH:12]2[CH:13]3[CH2:14][CH:15]=[C:16]4[CH2:17][CH:18]([OH:19])[CH2:20][CH2:21][C:22]4([CH3:23])[CH:24]3[CH2:25][CH2:26][C:27]12[CH3:28])[CH2:29][CH3:30]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCCC(C)C1CCC2C3CC=C4CC(O)CCC4(C)C3CCC12C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCCC(C)C1CCC2C3CCC4=CC(=O)CCC4(C)C3CCC12C
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Name
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CC(C=O)CCCC(C)C1CCC2C3CCC4CCCCC4(C)C3CCC12C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(C=O)CCCC(C)C1CCC2C3CCC4CCCCC4(C)C3CCC12C
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Name
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Type
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product
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Smiles
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CCC(CCC(C)C1CCC2C3CC=C4CC(O)CCC4(C)C3CCC12C)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:29]=[CH:30][CH2:31][CH2:32][CH2:33][CH3:34].[CH2:91]([C:92]([CH3:93])=[O:94])[CH3:95].[CH3:1][CH:2]([CH3:3])[CH2:4][CH2:5][CH2:6][CH:7]([CH3:8])[CH:9]1[CH2:10][CH2:11][CH:12]2[CH:13]3[CH2:14][CH:15]=[C:16]4[CH2:17][CH:18]([OH:19])[CH2:20][CH2:21][C:22]4([CH3:23])[CH:24]3[CH2:25][CH2:26][C:27]12[CH3:28].[CH3:35][CH:36]([CH2:37][CH2:38][CH2:39][CH:40]([CH:41]1[C:42]2([CH3:43])[CH:44]([CH:45]3[CH:46]([CH2:47][CH2:48]2)[C:49]2([CH3:50])[C:51](=[CH:52][C:53](=[O:54])[CH2:55][CH2:56]2)[CH2:57][CH2:58]3)[CH2:59][CH2:60]1)[CH3:61])[CH3:62].[CH3:63][CH:64]([CH2:65][CH2:66][CH2:67][CH:68]([CH:69]1[C:70]2([CH3:71])[CH:72]([CH:73]3[CH:74]([CH2:75][CH2:76]2)[C:77]2([CH3:78])[CH:79]([CH2:80][CH2:81][CH2:82][CH2:83]2)[CH2:84][CH2:85]3)[CH2:86][CH2:87]1)[CH3:88])[CH:89]=[O:90]>>[CH3:1][CH:2]([CH3:3])[CH:4]([CH2:5][CH2:6][CH:7]([CH3:8])[CH:9]1[CH2:10][CH2:11][CH:12]2[CH:13]3[CH2:14][CH:15]=[C:16]4[CH2:17][CH:18]([OH:19])[CH2:20][CH2:21][C:22]4([CH3:23])[CH:24]3[CH2:25][CH2:26][C:27]12[CH3:28])[CH2:29][CH3:30]
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Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)CCCC(C)C1CCC2C3CC=C4CC(O)CCC4(C)C3CCC12C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)CCCC(C)C1CCC2C3CCC4=CC(=O)CCC4(C)C3CCC12C
|
Name
|
CC(C=O)CCCC(C)C1CCC2C3CCC4CCCCC4(C)C3CCC12C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C=O)CCCC(C)C1CCC2C3CCC4CCCCC4(C)C3CCC12C
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCC(C)C1CCC2C3CC=C4CC(O)CCC4(C)C3CCC12C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |